molecular formula C11H10N2O B7514635 4-(Azetidine-1-carbonyl)benzonitrile

4-(Azetidine-1-carbonyl)benzonitrile

Cat. No.: B7514635
M. Wt: 186.21 g/mol
InChI Key: XMNFUUCYTTWVJQ-UHFFFAOYSA-N
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Description

4-(Azetidine-1-carbonyl)benzonitrile is a chemical compound that features a four-membered azetidine ring attached to a benzonitrile moiety. Azetidines are nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. The benzonitrile group adds further versatility to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidine-1-carbonyl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization techniques are also explored for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the azetidine ring, leading to different products.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Formation of azetidine N-oxides.

    Reduction: Formation of open-chain amines.

    Substitution: Formation of substituted benzonitriles.

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-carbonyl)benzonitrile involves its interaction with molecular targets through the azetidine ring and benzonitrile group. The ring strain of the azetidine allows for facile bond cleavage and functionalization, while the benzonitrile group can engage in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate biological pathways and enzyme activities .

Properties

IUPAC Name

4-(azetidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFUUCYTTWVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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